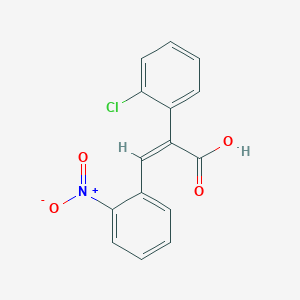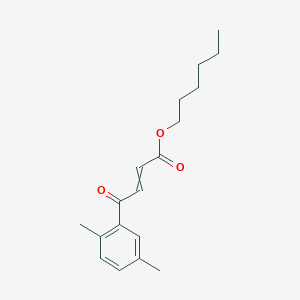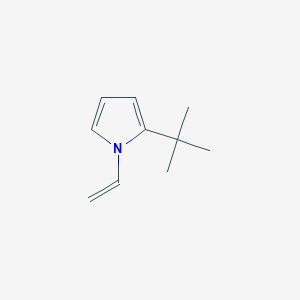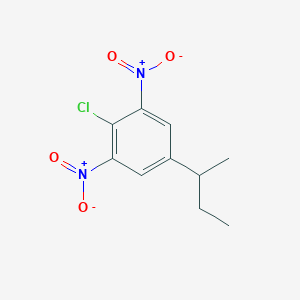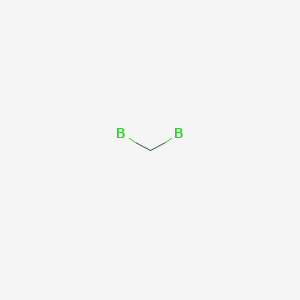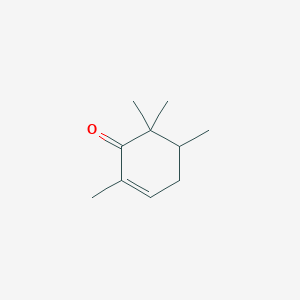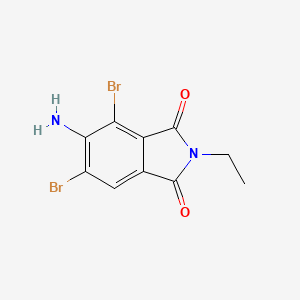
5-Amino-4,6-dibromo-2-ethyl-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-4,6-dibromo-2-ethyl-1H-isoindole-1,3(2H)-dione is a synthetic organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4,6-dibromo-2-ethyl-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. A common synthetic route may include:
Bromination: Introduction of bromine atoms into the isoindole ring using brominating agents such as bromine or N-bromosuccinimide (NBS).
Amination: Introduction of the amino group through nucleophilic substitution reactions.
Ethylation: Addition of the ethyl group via alkylation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions may lead to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, amines, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions may produce various substituted isoindole derivatives.
科学的研究の応用
Chemistry
In chemistry, 5-Amino-4,6-dibromo-2-ethyl-1H-isoindole-1,3(2H)-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biology and medicine, isoindole derivatives are often studied for their potential therapeutic properties. This compound may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a candidate for drug development.
Industry
In industry, such compounds can be used in the development of dyes, pigments, and other materials. Their chemical stability and reactivity make them suitable for various industrial applications.
作用機序
The mechanism of action of 5-Amino-4,6-dibromo-2-ethyl-1H-isoindole-1,3(2H)-dione would depend on its specific biological activity. Generally, isoindole derivatives may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate biological pathways, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
5-Amino-4,6-dibromo-1H-isoindole-1,3(2H)-dione: Lacks the ethyl group.
5-Amino-4,6-dichloro-2-ethyl-1H-isoindole-1,3(2H)-dione: Chlorine atoms instead of bromine.
5-Amino-4,6-dibromo-2-methyl-1H-isoindole-1,3(2H)-dione: Methyl group instead of ethyl.
Uniqueness
The presence of both bromine atoms and the ethyl group in 5-Amino-4,6-dibromo-2-ethyl-1H-isoindole-1,3(2H)-dione may confer unique chemical and biological properties compared to its analogs. These structural differences can influence its reactivity, stability, and biological activity.
特性
CAS番号 |
60878-39-9 |
|---|---|
分子式 |
C10H8Br2N2O2 |
分子量 |
347.99 g/mol |
IUPAC名 |
5-amino-4,6-dibromo-2-ethylisoindole-1,3-dione |
InChI |
InChI=1S/C10H8Br2N2O2/c1-2-14-9(15)4-3-5(11)8(13)7(12)6(4)10(14)16/h3H,2,13H2,1H3 |
InChIキー |
ZTBIIJSYVITKGG-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=O)C2=CC(=C(C(=C2C1=O)Br)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,4-Phenylenebis(oxy)]bis[chloro(diphenyl)silane]](/img/structure/B14619779.png)
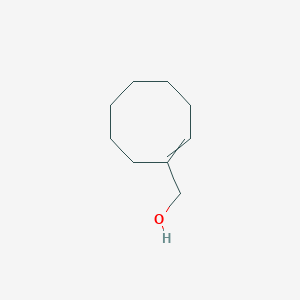
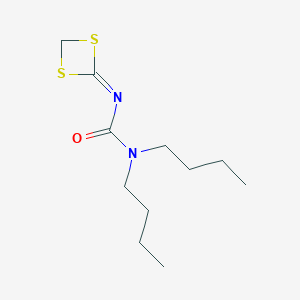
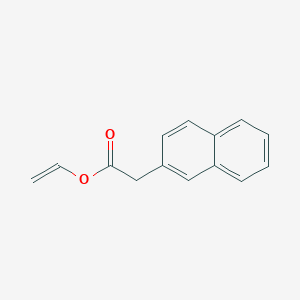
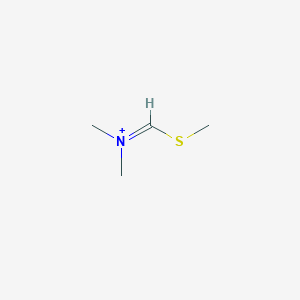
![Methyltris[(oxiran-2-yl)methoxy]silane](/img/structure/B14619796.png)
